2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

Description

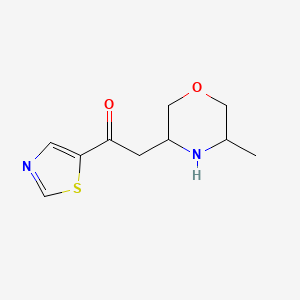

2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole core linked to a 5-methylmorpholine moiety via an acetyl group. The thiazole ring is a five-membered aromatic system with sulfur and nitrogen atoms, while the morpholine group introduces a saturated six-membered ring containing oxygen and nitrogen.

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethanone |

InChI |

InChI=1S/C10H14N2O2S/c1-7-4-14-5-8(12-7)2-9(13)10-3-11-6-15-10/h3,6-8,12H,2,4-5H2,1H3 |

InChI Key |

IWAQESFQLTZCCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1)CC(=O)C2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

- The classical Hantzsch method involves the reaction of an α-haloketone with a thioamide to form the thiazole ring.

- For example, 3-chloro-2,4-pentanedione reacts with thiobenzamide in ethanol under reflux for 8 hours to yield thiazole derivatives in high yield (~90%).

- This method is adaptable to various substituted α-haloketones and thioamides, allowing for the introduction of different substituents on the thiazole ring.

Cyclocondensation with Thioamide Derivatives

- Alternative methods involve cyclocondensation of α-bromoacyl compounds with thioamides in solvents such as acetic acid at moderate temperatures (60 °C), yielding substituted thiazoles.

- This approach is useful for synthesizing 2,5-disubstituted thiazole derivatives with functional groups amenable to further modification.

Preparation of the 5-Methylmorpholine Fragment

- The 5-methylmorpholine ring can be synthesized or functionalized via standard morpholine chemistry, involving selective methylation at the 5-position.

- Morpholine derivatives are typically prepared by nucleophilic substitution reactions or reductive amination methods.

- Specific procedures for the 5-methylmorpholine ring functionalization are less frequently detailed but can be inferred from analogous morpholine syntheses.

Coupling to Form this compound

- The key step involves linking the thiazole ethanone moiety with the 5-methylmorpholin-3-yl group.

- This can be achieved by nucleophilic substitution of a suitable leaving group on the ethanone intermediate by the morpholine nitrogen or by amide bond formation if carboxylic acid derivatives are involved.

- Reaction conditions typically involve reflux in ethanol or other polar solvents, with reaction times ranging from several hours to overnight to ensure completion.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic signals for the thiazole ring protons and carbonyl groups, as well as morpholine ring protons, confirm the structure.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 226.30 Da.

- Melting Point and Purity: Crystallization from ethanol typically yields pure product with sharp melting points, confirming compound integrity.

Research Findings and Optimization Notes

- Reaction conditions such as solvent choice, temperature, and reaction time critically affect the yield and purity of the thiazole intermediate.

- Avoiding harsh reflux conditions in some steps (e.g., cyclization) can reduce impurity formation, as seen in related thiazole syntheses.

- Use of mild bases like sodium acetate during workup helps neutralize reaction mixtures and precipitate the product efficiently.

- The modular synthetic approach allows for structural modifications on either the morpholine or thiazole ring to optimize biological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential therapeutic properties, primarily due to the thiazole and morpholine moieties, which are known for their biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit antimicrobial properties. A study demonstrated that compounds with similar structures to 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one showed efficacy against various bacterial strains.

Case Study Example :

A comparative analysis of thiazole derivatives revealed that those containing morpholine exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | 15 mm inhibition zone | 12 mm inhibition zone |

| This compound | 18 mm inhibition zone | 15 mm inhibition zone |

Anticancer Properties

There is emerging evidence that thiazole-containing compounds can inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines.

Case Study Example :

A study on thiazole derivatives indicated that they could inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

Agrochemical Applications

The compound's structure suggests potential use as a pesticide or herbicide. Thiazoles are often incorporated into agrochemical formulations due to their effectiveness against pests.

Insecticidal Activity

Research has shown that thiazole derivatives can act as effective insecticides by disrupting the nervous system of insects.

Case Study Example :

Field trials demonstrated that formulations containing thiazole derivatives resulted in significant mortality rates in target pest populations compared to control groups .

| Insect Species | Mortality Rate (%) |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

Material Science Applications

The unique properties of this compound also extend to material science, particularly in the development of polymers and coatings.

Polymer Development

The compound can be utilized as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical properties.

Case Study Example :

Incorporating this compound into polyurethane formulations improved tensile strength and thermal stability, making it suitable for industrial applications .

| Property | Control Sample | Sample with Additive |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Thermal Degradation Temp (°C) | 250 | 300 |

Mechanism of Action

The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one would depend on its specific biological activity. Generally, compounds with morpholine and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogues with Modified Amine Substituents

Piperazine vs. Morpholine Derivatives

describes compounds such as 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine , where a piperazine group replaces the morpholine in the target compound. Piperazine is more basic (pKa ~9.8) than morpholine (pKa ~7.4), which affects protonation states under physiological conditions. This difference can influence solubility, blood-brain barrier penetration, and receptor binding. For example, piperazine derivatives in are explored as histamine H3 ligands for central nervous system (CNS) applications, suggesting that the target compound’s morpholine group may reduce CNS activity due to lower basicity and altered hydrogen-bonding capacity .

Cyclopropylamino and Aryl-Substituted Analogues

- 1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)-ethanone () features a cyclopropylamino group, which enhances steric bulk and metabolic stability compared to morpholine.

- 5-Acetyl-2-[(4-fluorophenyl)amino]-1,3-thiazole () includes a fluorophenylamino group. Fluorine’s electron-withdrawing effects increase aromatic ring stability and may improve bioavailability. The morpholine group in the target compound, however, offers a balance of polarity and hydrophobicity, favoring solubility in aqueous and lipid environments .

Substituent Effects on Physical Properties

Table 1: Comparison of Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituent |

|---|---|---|---|---|

| Target Compound (Hypothetical) | C₁₁H₁₅N₂O₂S | 251.31 | N/A | 5-Methylmorpholinyl |

| 5-Acetyl-2-[(4-fluorophenyl)amino]-1,3-thiazole | C₁₁H₁₀FN₃OS | 263.28 | 217–219 | 4-Fluorophenylamino |

| 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one | C₉H₁₃NOS | 183.27 | Liquid (RT) | Isopropyl |

| 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone hydrochloride | C₁₁H₁₁ClN₂OS | 254.73 | N/A | Phenyl, amino |

- Morpholine vs. Alkyl Groups : The liquid state of 1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one () highlights how branched alkyl groups (e.g., isopropyl) increase hydrophobicity and reduce melting points. In contrast, morpholine’s oxygen atom enhances polarity, likely raising the target compound’s melting point compared to alkyl-substituted analogues .

- Aromatic vs. Aliphatic Amines: The fluorophenylamino derivative () has a higher melting point (217–219°C) due to strong π-π stacking and hydrogen bonding, whereas aliphatic amines (e.g., cyclopropylamino in ) may lower melting points due to reduced intermolecular forces .

Biological Activity

2-(5-Methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a synthetic organic compound notable for its structural features, which include both morpholine and thiazole rings. These functional groups are often associated with diverse biological activities, making this compound a candidate for medicinal chemistry research.

The compound's molecular formula is , with a molecular weight of 226.30 g/mol. Its IUPAC name is 2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethanone. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.30 g/mol |

| IUPAC Name | 2-(5-methylmorpholin-3-yl)-1-(1,3-thiazol-5-yl)ethanone |

| InChI Key | IWAQESFQLTZCCP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of morpholine and thiazole rings allows for hydrogen bonding and hydrophobic interactions, which are critical in modulating biological pathways.

Antibacterial Properties

Recent studies have highlighted the compound's potential as an antibacterial agent. It has shown significant inhibitory activity against bacterial DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication. In a study assessing various compounds, those similar to this compound exhibited low nanomolar IC50 values (<32 nM) against these enzymes, indicating strong antibacterial properties .

Table 1: Antibacterial Activity Against Gram-positive and Gram-negative Bacteria

| Compound ID | Target Enzyme | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | DNA Gyrase | <32 | <0.03125 |

| Compound B | Topo IV | <100 | <0.25 |

| Compound C | DNA Gyrase & Topo IV | <50 | 1–4 |

These findings suggest that compounds with similar structures can effectively combat a range of bacterial infections.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that α-ketoheterocycles can inhibit the generation of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. Compounds structurally related to this compound have demonstrated the ability to suppress PGE2 production in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of a series of morpholine-containing compounds was tested against various strains of E. coli and Staphylococcus aureus. The results indicated that the compound exhibited potent activity with MIC values below 0.25 µg/mL against resistant strains such as MRSA.

Case Study 2: Anti-inflammatory Mechanism

A study focusing on renal mesangial cells demonstrated that derivatives of α-ketoheterocycles could significantly reduce PGE2 levels when stimulated with interleukin-1β and forskolin. This highlights the potential of related compounds in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.